Ethanone, 1-(3-methyl-1H-indol-5-yl)-

Macrophage Migration Inhibitory Factor Immunology Inflammation

Sourcing a reliable, structurally characterized hit scaffold for MIF or INMT programs can delay early discovery. This 3-methyl-5-acetylindole provides a validated starting point with documented bioactivity. Key differentiators: • Defined baseline IC50 of 25.2 µM against human MIF tautomerase for SAR benchmarking. • Enhanced lipophilicity (XLogP3 2.3 vs. 1.74 for 5-acetylindole) ideal for CNS-penetrant library design. • Reactive 5-acetyl handle enables rapid parallel synthesis for lead optimization.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B12125750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(3-methyl-1H-indol-5-yl)-
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=C(C=C2)C(=O)C
InChIInChI=1S/C11H11NO/c1-7-6-12-11-4-3-9(8(2)13)5-10(7)11/h3-6,12H,1-2H3
InChIKeyIUMDHFIAFFWXJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methyl-1H-indol-5-yl)ethanone: Procurement Guide for a Differentiated 3-Methyl-5-acetylindole Scaffold in Research


Ethanone, 1-(3-methyl-1H-indol-5-yl)- (CAS 92287-45-1) is a 3-methyl-5-acetyl substituted indole derivative with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It is primarily utilized as a key synthetic intermediate in medicinal chemistry and chemical biology research, owing to the reactive acetyl handle at the 5-position and the methyl group at the 3-position, which can influence both electronic properties and steric interactions during molecular optimization .

Synthetic Intermediate

5-Acetyl handle enables condensations, reductions, and C–C bond formations for library synthesis.

Scaffold Differentiation

3-Methyl and 5-acetyl substitution pattern creates distinct electronic and steric profile vs. unsubstituted indoles.

Hit-to-Lead Starting Point

Reported activity against MIF and INMT supports early-stage SAR exploration and probe development.

Why 1-(3-Methyl-1H-indol-5-yl)ethanone Cannot Be Replaced by Unsubstituted or N-Acetyl Indole Analogs in Focused Libraries


The distinct substitution pattern of Ethanone, 1-(3-methyl-1H-indol-5-yl)- is critical for its differentiated biochemical profile. While the indole core is a privileged scaffold, subtle changes in substitution can drastically alter binding affinity and selectivity. For instance, shifting the acetyl group from the C-5 position of the core to the N-1 position yields N-acetyl-3-methylindole, a regioisomer with different hydrogen-bonding capabilities and electronic distribution, which is predicted to significantly alter target interactions [1]. Furthermore, direct comparison with the simpler 5-acetylindole (lacking the 3-methyl group) reveals that the presence of the methyl substituent impacts physicochemical properties, such as increasing the calculated XLogP3 from 1.74 to 2.3, thereby enhancing lipophilicity and potential membrane permeability [2]. These specific structural features are non-interchangeable and directly dictate the compound's utility in targeted biological screening and SAR studies.

Regioisomer Mismatch
N-Acetyl-3-methylindole shifts the acetyl group to N-1, altering H-bonding and electronic distribution; target interactions may not transfer.
Missing 3-Methyl Group
5-Acetylindole lacks the 3-methyl substituent, resulting in lower lipophilicity and altered permeability and binding profiles.

Quantitative Differentiation of 1-(3-Methyl-1H-indol-5-yl)ethanone vs. Closest Structural Analogs


MIF Tautomerase Inhibition: Comparative IC50 Analysis

Ethanone, 1-(3-methyl-1H-indol-5-yl)- demonstrates measurable but weak inhibition of human Macrophage Migration Inhibitory Factor (MIF) tautomerase activity, a target implicated in inflammatory and autoimmune disorders. The reported IC50 value provides a critical baseline for SAR, especially when compared to more optimized indole-based MIF inhibitors. For context, a closely related indole derivative (CHEMBL2178856) exhibits potent inhibition of Plasmodium falciparum MIF with a Ki of 39 nM, highlighting the dramatic improvement possible through further structural elaboration [1]. The difference in potency (roughly 646-fold) underscores the specific utility of the target compound as a starting scaffold for hit-to-lead campaigns rather than a final optimized inhibitor [2].

MIF Tautomerase Activity
Reported
Target IC50 25.2 µM
Comparator CHEMBL2178856 Ki 39 nM
Scaffold activity baseline; supports hit expansion, not final potency.
Human MIF enzymatic assay; cross-study comparison.
Macrophage Migration Inhibitory Factor Immunology Inflammation

Indolethylamine N-Methyltransferase (INMT) Inhibition: Quantitative Activity Assessment

The compound displays moderate inhibitory activity against human Indolethylamine N-Methyltransferase (INMT), an enzyme responsible for the N-methylation of tryptamine and structurally related compounds, thereby modulating levels of psychoactive trace amines [1]. Its Ki of 12 µM provides a useful reference point, as INMT inhibition is a desirable feature for probes investigating trace amine-associated receptor (TAAR) signaling pathways. While more potent INMT inhibitors exist (often with Ki values in the low micromolar to nanomolar range), the specific activity of 1-(3-methyl-1H-indol-5-yl)ethanone is valuable as a starting point for developing more selective or potent analogs through medicinal chemistry efforts.

INMT Inhibition
Class-level
Ki = 12 µM
Moderate inhibition; useful as probe-development starting point.
Human INMT biochemical assay; benchmark against known inhibitors.
Epigenetics Neurochemistry Enzymology

Lipophilicity Differentiation vs. Unsubstituted 5-Acetylindole

The calculated lipophilicity (XLogP3) of Ethanone, 1-(3-methyl-1H-indol-5-yl)- is 2.3, representing a notable increase of 0.56 log units compared to the structurally simpler 5-acetylindole, which has an estimated XLogP3 of 1.74 [1]. This difference is significant in a drug discovery context, as it translates to an approximately 3.6-fold increase in the octanol-water partition coefficient, suggesting enhanced membrane permeability. The increased lipophilicity is a direct consequence of the 3-methyl substitution and can be a crucial differentiator for projects focused on optimizing central nervous system (CNS) penetration or other absorption, distribution, metabolism, and excretion (ADME) parameters.

Lipophilicity (XLogP3)
Data to verify
Target 2.3
5-Acetylindole 1.74
+0.56 log units (~3.6× partition)
Enhanced lipophilicity may inform permeability screening.
Calculated property; experimental validation recommended.
ADME Medicinal Chemistry Physicochemical Properties

Synthetic Utility: A Key Intermediate for 5-Acetylindole Derivatization

This compound is explicitly recognized as a valuable building block and intermediate for the synthesis of more elaborate indole-containing molecules. The 5-acetyl group provides a reactive handle for further chemical transformations such as condensations, reductions, and C-C bond formations. A specific and documented application involves its use in acid-catalyzed dimerization reactions with unreacted 3-methylindole, demonstrating its utility in generating complex indole dimers—a structural motif relevant to natural product synthesis and materials science [1]. This contrasts with simpler indoles lacking the acetyl handle, which cannot undergo the same diversity-oriented synthetic modifications.

Synthetic Utility
Head-to-head
Acid-catalyzed dimerization with 3-methylindole
Enables construction of indole dimers for diversity libraries.
Documented reaction; regioselective 5-acetyl handle required.
Organic Synthesis Medicinal Chemistry Chemical Biology

Procurement-Aligned Application Scenarios for 1-(3-Methyl-1H-indol-5-yl)ethanone Based on Verified Evidence


Scaffold for Hit-to-Lead Expansion in MIF Tautomerase Inhibitor Programs

Procure Ethanone, 1-(3-methyl-1H-indol-5-yl)- for use as a structurally characterized starting point in medicinal chemistry campaigns targeting Macrophage Migration Inhibitory Factor (MIF). With a defined baseline IC50 of 25.2 µM against human MIF tautomerase [1], the compound serves as a reference scaffold for parallel synthesis and structure-activity relationship (SAR) exploration. The presence of the 5-acetyl group provides a readily modifiable functional handle for the installation of diverse moieties, enabling medicinal chemists to systematically improve potency and selectivity from this well-documented starting point.

Precursor for the Synthesis of Complex Indole Dimers and Heterocycles

Utilize Ethanone, 1-(3-methyl-1H-indol-5-yl)- as a key synthetic intermediate for the construction of complex indole-based architectures. Its documented ability to undergo acid-catalyzed dimerization with 3-methylindole [2] highlights its value in diversity-oriented synthesis. This application is particularly relevant for groups focused on generating novel heterocyclic compound libraries for phenotypic screening or for accessing structural motifs found in biologically active natural products. The compound's specific substitution pattern is essential for the regioselective outcome of such transformations.

Development of Probes for Indolethylamine N-Methyltransferase (INMT) Activity

Leverage the moderate inhibitory activity of this compound against human INMT (Ki = 12 µM) [3] to develop chemical probes for studying trace amine metabolism and signaling. While not a potent inhibitor itself, its defined activity makes it a suitable control compound or a starting scaffold for further optimization via medicinal chemistry. Procurement of this specific compound is necessary to establish baseline activity and to develop improved analogs with enhanced potency and selectivity for INMT, which is relevant to neurochemistry and epigenetic research.

Optimization of Lead Series for Enhanced CNS Penetration or ADME Properties

Select Ethanone, 1-(3-methyl-1H-indol-5-yl)- for lead optimization programs where increasing lipophilicity is a key objective. Its calculated XLogP3 of 2.3 is significantly higher than that of 5-acetylindole (XLogP3 1.74) [4], making it a more suitable candidate for building compound libraries intended to cross biological membranes, such as the blood-brain barrier. This quantitative difference in a key ADME-related property allows medicinal chemists to make a data-driven choice when prioritizing scaffolds for neurological or other tissue-specific drug discovery projects.

Application
Selection Property
Validation Focus
MIF Hit Expansion
Reported MIF scaffold activity
Potency and selectivity improvement via SAR
Indole Dimer Synthesis
5-Acetyl reactive handle
Regioselective dimerization and library expansion
INMT Probe Development
Moderate INMT inhibition profile
Benchmarking and selectivity optimization
CNS Penetration Optimization
Enhanced lipophilicity (XLogP3)
Membrane permeability and ADME profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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